molecular formula C12H11N3O4 B6331872 1-(4-Methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one CAS No. 1006569-70-5

1-(4-Methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B6331872
CAS No.: 1006569-70-5
M. Wt: 261.23 g/mol
InChI Key: DAYJLSURLKUINE-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is an organic compound that features a methoxyphenyl group and a nitropyrazolyl group connected via an ethanone linker

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-methoxybenzaldehyde and 3-nitro-1H-pyrazole.

    Step 1: The 4-methoxybenzaldehyde undergoes a condensation reaction with an appropriate reagent to form 1-(4-methoxyphenyl)ethanone.

    Step 2: The 1-(4-methoxyphenyl)ethanone is then reacted with 3-nitro-1H-pyrazole under suitable conditions, such as in the presence of a base like potassium carbonate, to yield the final product.

Industrial Production Methods: The industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products:

    Oxidation: 4-methoxybenzoic acid derivatives.

    Reduction: 1-(4-methoxyphenyl)-2-(3-amino-1H-pyrazol-1-yl)ethan-1-one.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of nitro and pyrazole groups with biological systems.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating their function. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-one:

    1-(4-Methoxyphenyl)-2-(3-amino-1H-pyrazol-1-yl)ethan-1-one: The amino group provides different chemical properties and biological activities compared to the nitro group.

Uniqueness: 1-(4-Methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is unique due to the presence of both a methoxyphenyl group and a nitropyrazolyl group, which confer distinct chemical reactivity and potential for diverse applications.

Biological Activity

1-(4-Methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is a synthetic organic compound notable for its unique structural features, which include a methoxyphenyl group and a nitropyrazolyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and interactions with various biological targets.

The compound is characterized by the following chemical structure:

  • IUPAC Name : 1-(4-methoxyphenyl)-2-(3-nitropyrazol-1-yl)ethanone
  • Molecular Formula : C₁₂H₁₁N₃O₄
  • CAS Number : 1006569-70-5

Synthesis

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction : 4-methoxybenzaldehyde is reacted with 3-nitro-1H-pyrazole in the presence of a base such as potassium carbonate.
  • Purification : The resultant product is purified through recrystallization or chromatography to obtain the final compound in high purity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent:

  • Melanoma Cell Lines : In vitro assays have demonstrated significant cytotoxicity against melanoma cell lines, with IC50 values indicating potent activity. For example, compounds similar to this structure have shown IC50 values as low as 0.5 µM against resistant melanoma cell lines .
CompoundCell LineIC50 (µM)
This compoundUACC-62<0.5
Similar CompoundA3750.5 ± 0.1

The biological mechanism of action may involve the following pathways:

  • Enzyme Inhibition : The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, potentially inhibiting critical enzymes involved in cancer cell proliferation.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest moderate metabolic stability, but further studies are required to optimize its pharmacological profile .

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

  • Study on Melanoma Treatment : A study indicated that derivatives exhibiting a methoxy group showed enhanced activity against BRAF mutant melanoma cells, suggesting that modifications at the phenyl ring can significantly influence biological activity .
  • Cell Cycle Arrest : Research demonstrated that certain derivatives induced G2/M phase cell cycle arrest in cancer cells, further supporting their potential as therapeutic agents .

Comparative Analysis

When compared to related compounds, such as 1-(4-methoxyphenyl)-2-(3-amino-1H-pyrazol-1-yl)ethanone, the nitro-substituted variant exhibits distinct biological activities due to differences in electronic properties and potential interactions with biological targets.

CompoundKey FeaturesBiological Activity
1-(4-Methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethanoneNitro groupPotent anticancer activity
1-(4-Methoxyphenyl)-2-(3-amino-1H-pyrazol-1-yl)ethanoneAmino groupDifferent interaction profile

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(3-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-10-4-2-9(3-5-10)11(16)8-14-7-6-12(13-14)15(17)18/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYJLSURLKUINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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